6-Octadecenoic acid
Description
Significance in Lipid Biochemistry and Plant Biology
In the realm of lipid biochemistry and plant biology, petroselinic acid is recognized as a crucial plant metabolite. wikipedia.org It is notably abundant in plants belonging to the Apiaceae family, also known as Umbelliferae, and the Araliaceae family, primarily concentrated in their seed oils. flybase.orgfishersci.cametabolon.comfishersci.ca For instance, it constitutes approximately 80% of the total fatty acids in the seeds of Apiaceae plants, while being largely absent in their leaves and other parts. fishersci.cafishersci.ca
The content of petroselinic acid can vary considerably depending on factors such as plant species, geographical origin, extraction method, and ripeness. fishersci.cafishersci.caciteab.com Data from various studies illustrate this variability across different Apiaceae seed oils:
| Plant Species (Seed Oil) | Petroselinic Acid Content (%) | Source |
| Anise | 10.4 – 75.6 | fishersci.cafishersci.ca |
| Caraway | 28.5 – 61.8 | fishersci.cafishersci.caciteab.com |
| Celery | 49.4 – 75.6 | fishersci.cafishersci.ca |
| Coriander | 1.0 – 81.9 | fishersci.cafishersci.caciteab.com |
| Dill | 79.9 – 87.2 | fishersci.cafishersci.ca |
| Fennel | 43.1 – 81.9 | fishersci.cafishersci.ca |
| Parsley | 35.0 – 75.1 | fishersci.cafishersci.ca |
| Thunbergia species | up to 92 | fishersci.nldeakin.edu.au |
The biosynthesis of petroselinic acid in plants involves specific enzymatic pathways. It is synthesized through the desaturation of 16:0-ACP (palmitoyl-ACP) at the Δ4-position, followed by elongation. wikipedia.org Key genes and enzymes, such as Cs-KAS I-1, Cs-ACPD1, and Cs-ACPD3, are involved in its biosynthesis, contributing to the synthesis of enzymes like KAS I-1 and ACPD1. fishersci.cafishersci.ca This process leads to the formation of petroselinoyl-ACP (18:1Δ6-ACP), from which petroselinic acid is released by fatty acyl-ACP thioesterase (FATB-1/3) and subsequently stored as triacylglycerol (TAG) in seeds via the Kennedy pathway. fishersci.ca
Petroselinic acid also holds industrial potential. Its unique structure allows for oxidative cleavage of its double bond into industrially valuable compounds such as lauric acid (12:0) and adipic acid (6:0). fishersci.caatamanchemicals.comfishersci.ca These derivatives are important for the production of nylon, emollients, emulsifiers, detergents, and soap. fishersci.cafishersci.ca Furthermore, petroselinic acid has been utilized in academic research as a substrate for the synthesis of novel sophorolipids, which are biosurfactants with potential biological activities. metabolon.comlipidmaps.org Research has also explored its use in composite membranes to mimic plant partitioning for studying the uptake of hydrophobic organic contaminants and polycyclic aromatic hydrocarbons. lipidmaps.org In human studies, petroselinic acid has been identified as a metabolite whose serum concentration showed positive correlations with cognitive function. rqbchemical.com
Isomeric Relationship and Structural Uniqueness Among Unsaturated Fatty Acids
Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid (cis-9-octadecenoic acid). flybase.orgmetabolon.comfishersci.caciteab.comlipidmaps.org The fundamental difference between these two C18 monounsaturated fatty acids lies in the position of their cis double bond. In petroselinic acid, the double bond is located between the sixth and seventh carbon atoms (Δ6), whereas in oleic acid, it is situated between the ninth and tenth carbon atoms (Δ9). metabolon.comfishersci.ca
This seemingly minor difference in double bond position significantly influences the physicochemical properties of the molecules. For example, petroselinic acid has a melting point of 30°C, which is considerably higher than that of oleic acid, which melts at 14°C. metabolon.comfishersci.ca This distinct positioning of the double bond makes petroselinic acid an "uncommon" or "rare" fatty acid compared to more prevalent monounsaturated fatty acids. fishersci.cametabolon.comfishersci.cadeakin.edu.auatamanchemicals.comdsmz.de
The table below summarizes some key physicochemical properties of petroselinic acid:
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₂ | wikipedia.orgmdpi.comflybase.org |
| Molecular Weight | 282.468 g/mol | mdpi.comflybase.org |
| Appearance | White powder | flybase.org |
| Melting Point | 30 °C | metabolon.comfishersci.ca |
| Solubility in Water | Insoluble | flybase.org |
| Solubility in Methanol | Soluble | flybase.org |
| Topological Polar Surface Area | 37.30 Ų | lipidmaps.org |
| logP | 6.11 | lipidmaps.org |
Historical Context of Discovery and Early Academic Investigations
The discovery of petroselinic acid dates back to 1909 when it was first isolated from parsley seed oil. flybase.org Following its initial identification, early academic investigations focused on its presence across various plant families. Researchers subsequently reported its occurrence in numerous plants within the Apiaceae family, as well as in the Araliaceae and Griselinia (Griseliniaceae) families. flybase.orgfishersci.cafishersci.ca It was also found as a minor constituent in other plant and animal fats, including human sources. flybase.org
Early chemical analyses of petroselinic acid involved methods such as gas chromatography of its methyl esters and argentation thin-layer chromatography to separate it from other fatty acids and unsaturated isomers. flybase.org Investigations into its chemical behavior included studies on its oxidative cleavage, which demonstrated that ozonolysis of petroselinic acid yields adipic acid and lauric acid, distinguishing it from oleic acid which yields azelaic acid and pelargonic acid under similar conditions. fishersci.ca The consistent presence of petroselinic acid as a major fatty acid in certain plant groups has also been utilized in chemosystematics to establish close relationships between families within the Apiales and Garryales orders. flybase.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
593-39-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI Key |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
Other CAS No. |
593-39-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Prevalence in Plant Families
Major Accumulation in Apiaceae (Umbelliferae) Seed Oils
The Apiaceae family, also known as Umbelliferae, is a prominent natural source of petroselinic acid. mdpi.comnih.gov This fatty acid can constitute a significant portion of the total fatty acids in the seed oils of many Apiaceae species, often reaching up to 80%. mdpi.comgoogle.com For instance, it accounts for approximately 80% of the total fatty acids in the seeds of Apiaceae, while being virtually absent in the leaves and other parts of these plants. mdpi.com
Reported levels of petroselinic acid in various Apiaceae seed oils demonstrate considerable variation:
Specific examples highlight this prevalence:
Coriander seed oil typically contains 60–75% petroselinic acid. foodandnutritionresearch.netnutraceuticalbusinessreview.com Some studies have reported ranges from 64.4% to 72.53% depending on geographical origin. ajol.inforesearchgate.net
Celery seeds contain about 64.3% petroselinic acid in their fatty oil. casi.org
Fennel seed oil can have petroselinic acid levels as high as 70–80%. researchgate.net Analysis of sweet fennel showed petroselinic acid as the major compound, at 75.43% of total fatty acids. jnsciences.org
New sources of petroselinic acid within the Apiaceae family have been identified, including Hippomarathrum cristatum (72.2%), Trinia glauca (64.9%), and Bunium microcarpum (59.7%). nih.gov
Occurrence in Araliaceae Seeds
Petroselinic acid is also a major fatty acid found in the seed oils of the Araliaceae family. hmdb.cataylorfrancis.comfatplants.net Its biosynthesis in Araliaceae seeds, similar to Apiaceae, involves a specialized pathway that can lead to accumulation of petroselinic acid at levels up to 85% of total fatty acids. nih.gov
Presence in Garryaceae and Griselinia (Griseliniaceae)
Beyond Apiaceae and Araliaceae, petroselinic acid is present in the Garryaceae family and in Griselinia (Griseliniaceae). hmdb.cataylorfrancis.comchemfont.ca In Garryaceae, petroselinic acid has been detected in at least five species of Garrya, with maximal yields reaching approximately 80% of total fatty acids. researchgate.net The occurrence of petroselinic acid as a major fatty acid in these families contributes to chemosystematic evidence of their close botanical relationships. hmdb.ca
Quantitative Variation Influenced by Environmental and Agronomic Factors
The content of petroselinic acid in plants is not static but can vary significantly due to several factors, including plant species, geographical origin, extraction method, and ripeness. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov
Impact of Climatic and Soil Conditions
Climatic and soil conditions have a notable influence on the petroselinic acid content in plants. nih.gov For example, coriander seeds harvested from different locations (Sululta, Wolaita Sodo, and Jimma) in Ethiopia showed variations in petroselinic acid content, with Wolaita Sodo samples having the highest amount (72.53%) compared to Sululta (68.41%) and Jimma (64.4%). ajol.info Soil pH (optimal range 5.5 to 6.5 for coriander) and temperature (10 to 28 °C for coriander) are important environmental factors. ajol.info
Salinity, a significant environmental stressor, can also affect the fatty acid composition of seeds. In sweet fennel, increased NaCl treatments led to a reduction in petroselinic acid proportion, while palmitic acid proportion concomitantly increased. jnsciences.org
Influence of Seed Maturity Stage
The maturity stage of seeds is another critical factor influencing petroselinic acid content. mdpi.comresearchgate.netnih.gov Many studies indicate that the proportion of petroselinic acid varies according to the ripeness or maturity stage of the seeds. researchgate.netnih.gov For instance, the highest yield of fennel extract was obtained from dried seeds harvested in spring, with a 42% decrease when the same seeds were harvested in summer, underscoring the importance of harvest time. researchgate.net The biosynthesis of petroselinic acid during maturation can be inversely related to that of precursor fatty acids like palmitic acid. researchgate.net
Effects of Extraction Method on Content
The method employed for extracting lipids from plant materials significantly influences the yield and content of petroselinic acid. Studies have shown that modern extraction techniques can enhance the efficiency of petroselinic acid recovery.
Traditional methods like percolation often yield lower percentages compared to advanced techniques. For instance, in a study comparing percolation, Ultrasonic-assisted extraction (UAE), and Supercritical Fluid Extraction (SFE) for celery, parsley, and fennel fruits, both UAE and SFE demonstrated improved extraction efficiency for petroselinic acid.
The following table illustrates the comparative yields of petroselinic acid using different extraction methods:
| Plant Species | Percolation (%) | Ultrasonic-assisted Extraction (UAE) (%) | Supercritical Fluid Extraction (SFE) (%) |
| Celery | 58.7 | 75.6 | 66.4 |
| Parsley | 62.8 | 71.6 | 69.8 |
| Fennel | 61.4 | 76.4 | 43.1 |
UAE consistently resulted in the highest percentage yields across the tested plants, indicating its effectiveness in maximizing petroselinic acid extraction. Beyond yield, these "green" extraction technologies like UAE and SFE also offer benefits such as reduced solvent use and shorter processing times.
For the isolation of pure petroselinic acid from vegetable oils, methods often involve alkaline hydrolysis of triglycerides to yield a fatty acid mixture, followed by purification steps. For example, petroselinic acid can be isolated from coriander oil through alkaline hydrolysis with sodium hydroxide, followed by acidification with hydrochloric acid, extraction with hexane (B92381), drying with magnesium sulfate, and subsequent crystallization in absolute ethanol (B145695) at -20 °C, achieving high yields (e.g., 80% from coriander oil) guidetopharmacology.org. Other purification techniques include acid soap crystallization and urea (B33335) segregation.
Minor Occurrence in Other Plant and Animal Lipid Fractions
While prominently found in the Apiaceae and Araliaceae families, petroselinic acid also occurs in minor quantities in various other plant and animal lipid fractions, including human sources nih.govmetabolomicsworkbench.org. For example, it has been reported as a minor constituent in the lipid fraction of basil (Ocimum basilicum) seeds nih.gov. Its presence has also been noted in seven species of Geraniaceae, with Geranium sanguineum L. showing up to 48% of total fatty acids, and in three species within the Picramniaceae family, with Picramnia quassioides Benn. producing up to 77% of total fatty acids. Additionally, minor occurrences have been reported in two Asteraceae and four Lamiaceae species, with Madia sativa Molina containing 62% of total fatty acids wikipedia.org.
Chemotaxonomic Implications of Petroselinic Acid Distribution in Plant Systematics
The distribution of specific chemical compounds, such as fatty acids, serves as a valuable tool in chemotaxonomy, a field that utilizes chemical characteristics to classify plants and elucidate their phylogenetic relationships. The occurrence of petroselinic acid as a major fatty acid is a significant chemotaxonomic marker, providing evidence of close relationships among several families within the Apiales and Garryales orders nih.govmetabolomicsworkbench.org.
The relative concentrations of petroselinic acid and tocochromanols in the seed oils of Apiaceae plants, for instance, demonstrate clear chemotaxonomic and phylogenetic relationships lipidmaps.orgdovepress.com. This consistent presence and high concentration in certain plant families make petroselinic acid a key indicator for establishing natural classifications and understanding evolutionary connections within the plant kingdom dovepress.com. Its near-exclusive restriction to the Umbelliferae (Apiaceae) family further highlights its importance as a chemotaxonomic marker.
Biosynthesis Pathways and Molecular Mechanisms
Acyl-Acyl Carrier Protein (ACP)-Dependent Biosynthesis in Plants
The formation of petroselinic acid is fundamentally an acyl-acyl carrier protein (ACP)-dependent process. nih.govresearchgate.net This means the growing fatty acid chain remains attached to an ACP, a small, crucial cofactor in fatty acid synthesis, throughout its initial formation and modification steps. wikipedia.orgfrontiersin.org Studies have shown that petroselinic acid is not synthesized through the desaturation of a fatty acid already incorporated into a glycerolipid or via reactions involving acyl-coenzyme As (CoA). mdpi.comoup.com Instead, the entire biosynthetic route occurs with the fatty acid intermediates bound to ACP. nih.gov
Role of Δ4-Acyl-ACP Desaturase (36 kDa Desaturase)
A pivotal step in the biosynthesis of petroselinic acid is the introduction of a double bond at the Δ4 position of a 16-carbon saturated fatty acid. This reaction is catalyzed by a specific enzyme known as Δ4-palmitoyl-ACP desaturase. nih.govmdpi.com This enzyme, a 36-kDa desaturase, is structurally related to the more common Δ9-stearoyl-ACP desaturase but has a distinct substrate and positional specificity. nih.govoup.com It acts on palmitoyl-ACP (16:0-ACP) to create a cis double bond, resulting in the formation of Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). nih.govmdpi.com Evidence from labeling experiments with coriander endosperm demonstrates that this desaturase positions the double bond relative to the carboxyl end of the acyl-ACP substrate. nih.govresearchgate.net The expression of the gene for this 36-kDa desaturase in transgenic tobacco has been shown to result in the production of both petroselinic acid and its precursor, Δ4-hexadecenoic acid, confirming the enzyme's central role. nih.gov
Chain Elongation Mediated by β-Ketoacyl-ACP Synthase I (KAS I-1)
Following the initial desaturation, the 16-carbon monounsaturated fatty acid intermediate, 16:1Δ4-ACP, undergoes a two-carbon chain elongation to form petroselinoyl-ACP (18:1Δ6-ACP). mdpi.comresearchgate.net This crucial elongation step is catalyzed by a specific isoform of β-ketoacyl-ACP synthase I (KAS I). mdpi.compnas.org KAS enzymes are responsible for the condensation reactions that lengthen the carbon chain during de novo fatty acid synthesis. mdpi.comfspublishers.org The KAS I involved in petroselinic acid biosynthesis demonstrates a specialized ability to efficiently use the unusual 16:1Δ4-ACP as a substrate, a task not typically performed by standard KAS I enzymes. mdpi.compnas.org This co-evolved variant of KAS I is essential for the high-level accumulation of petroselinic acid in plants like coriander. pnas.org
Hydrolysis and Release by Fatty Acyl-ACP Thioesterase (FATB-1/3)
Once the 18-carbon petroselinoyl-ACP (18:1Δ6-ACP) is synthesized, the fatty acid must be released from the ACP to be exported from the plastid. This hydrolysis is carried out by a specialized fatty acyl-ACP thioesterase (FAT). mdpi.comresearchgate.net Specifically, research points to the involvement of FATB-type thioesterases, which typically act on saturated acyl-ACPs. mdpi.comannualreviews.orgnih.gov In the context of petroselinic acid biosynthesis, a variant FATB has evolved to efficiently hydrolyze petroselinoyl-ACP, releasing free petroselinic acid. mdpi.compnas.org This specialized thioesterase is a key component that facilitates the high accumulation of this unusual fatty acid. pnas.org
Subsequent Activation and Storage in Triacylglycerols via the Kennedy Pathway
After its release from ACP and export from the plastid, the free petroselinic acid is activated to petroselinoyl-CoA in the endoplasmic reticulum by long-chain acyl-CoA synthetases (LACS). mdpi.comresearchgate.net This activated form then enters the Kennedy pathway, the primary route for the synthesis of triacylglycerols (TAGs), which are the main storage form of fatty acids in seeds. mdpi.comnumberanalytics.comnih.gov In the final step of this pathway, an enzyme called diacylglycerol acyltransferase (DGAT) catalyzes the transfer of the petroselinoyl group from CoA to a diacylglycerol molecule, forming a triacylglycerol. researchgate.netocl-journal.org Studies suggest that a specific isoform, DGAT2, is particularly involved in incorporating petroselinic acid into TAGs, leading to its high concentration in the seed oil. researchgate.netmdpi.com
Genetic Regulation of Petroselinic Acid Biosynthesis
The high accumulation of petroselinic acid in certain plant seeds is the result of the coordinated and high-level expression of a specific set of genes. mdpi.com Transcriptome analyses of developing coriander fruits have been instrumental in identifying the key genes responsible for this specialized metabolic pathway. researchgate.netacs.org
Identification and Characterization of Key Biosynthetic Genes (e.g., Cs-ACPD1/3, Cs-KAS I-1, Cs-DGAT2)
Several key genes have been identified and characterized as being central to petroselinic acid biosynthesis in coriander (Coriandrum sativum, designated with "Cs"). researchgate.netmdpi.com
Cs-ACPD1/3 (Acyl Carrier Protein Desaturase 1/3): These genes encode the crucial Δ4-palmitoyl-ACP desaturase. researchgate.netmdpi.com Studies have confirmed that the amino acid sequence of the protein encoded by Cs-ACPD1 is identical to the previously identified 36-kDa desaturase. researchgate.netmdpi.com The expression of these genes is highly specific to the seeds and correlates with the accumulation of petroselinic acid during seed development. mdpi.comresearchgate.net
Cs-KAS I-1 (β-Ketoacyl-ACP Synthase I-1): This gene codes for the specialized KAS I enzyme that elongates the 16:1Δ4-ACP intermediate. researchgate.netmdpi.com Its expression is also seed-specific and is upregulated during the stages of rapid petroselinic acid accumulation. mdpi.comresearchgate.net
Cs-FATB-1/3 (Acyl-ACP Thioesterase B-1/3): These genes are responsible for producing the thioesterase that releases petroselinic acid from its ACP carrier. researchgate.netacs.org Their strong expression in seeds ensures the efficient flux of the newly synthesized fatty acid out of the plastid. researchgate.net
Cs-DGAT2 (Diacylglycerol Acyltransferase 2): This gene encodes the enzyme that incorporates petroselinic acid into triacylglycerols for storage. researchgate.netmdpi.com The specific expression of Cs-DGAT2 in seeds highlights its critical role in the final step of accumulating high levels of petroselinic acid in the oil. mdpi.comresearchgate.net
The coordinated, seed-specific expression of these genes—Cs-ACPD1/3, Cs-KAS I-1, Cs-FATB-1/3, and Cs-DGAT2—provides the molecular foundation for the efficient and abundant synthesis of petroselinic acid in coriander. researchgate.netacs.org
Transcriptional Regulation and Analysis of Cis-Regulatory Elements (e.g., G-box Motif, AACA Motifs, Prolamin-box)
The biosynthesis of petroselinic acid is a tightly regulated process, particularly at the transcriptional level during seed development. The expression of genes crucial for this pathway is controlled by specific DNA sequences known as cis-regulatory elements located in the promoter regions of these genes. mdpi.com Studies on coriander (Coriandrum sativum), a prominent petroselinic acid accumulator in the Apiaceae family, have identified several key cis-regulatory elements in the 5′-flanking regions of the acyl carrier protein (Cs-ACP1) and Δ4-palmitoyl-acyl carrier protein desaturase (Cs-4PAD) genes. mdpi.com These elements are vital for controlling the timing and level of gene expression. mdpi.com
Identified cis-regulatory elements include G-box motifs (such as ACGT and CACGCC), AACA motifs, and the Prolamin-box. mdpi.com These elements are recognized for their essential role in the quantitative expression of genes, particularly those active during seed development. mdpi.comresearchgate.net The Prolamin-box, for instance, is often found in the promoter regions of seed storage protein genes and works to control the expression level. researchgate.net Similarly, AACA and ACGT motifs are known to quantitatively govern the expression of seed storage proteins; mutations in these motifs can lead to a significant decrease in promoter activity without altering the tissue-specific nature of the expression. researchgate.net
The combinatorial interaction of these elements is thought to mediate high levels of promoter activity within the seed. researchgate.net While these elements have been identified, further research is needed to fully understand the precise mechanisms of interaction between them in the regulation of genes involved in petroselinic acid biosynthesis. mdpi.com
| Cis-Regulatory Element | Function in Gene Expression | Associated Genes in Petroselinic Acid Biosynthesis |
| G-box Motifs (e.g., ACGT, CACGCC) | Essential for quantitative gene expression during seed development. mdpi.comresearchgate.net | Cs-ACP1, Cs-4PAD mdpi.com |
| AACA Motifs | Governs quantitative expression; mutations can dramatically reduce promoter strength. researchgate.net | Cs-ACP1, Cs-4PAD mdpi.com |
| Prolamin-box | Controls the level of gene expression, often in seed-specific genes. mdpi.comresearchgate.net | Cs-ACP1, Cs-4PAD mdpi.com |
Divergent Biosynthetic Pathways in Alternative Plant Genera (e.g., Thunbergia Species)
While the Apiaceae family produces petroselinic acid through a well-characterized pathway involving a Δ4-palmitoyl-ACP desaturase, a distinct and highly efficient pathway has been discovered in certain species of the Thunbergia genus. pnas.orgnih.gov This discovery highlights the divergent evolution of metabolic pathways for the synthesis of unusual fatty acids in plants. pnas.orgosti.gov Seed oils from several Thunbergia species, notably Thunbergia laurifolia, have been found to contain extraordinary levels of petroselinic acid, reaching up to 92% of the total fatty acid content. pnas.orgosti.govnimss.org This is among the highest accumulations of a single monounsaturated fatty acid reported in the plant kingdom. pnas.orgnih.gov
This alternative pathway is biochemically and genetically distinct from the one found in Apiaceae plants like coriander. pnas.orgnih.gov The existence of this separate route demonstrates that different evolutionary strategies can lead to the high-level accumulation of the same specialized metabolite. nimss.orgosti.gov
Discovery and Characterization of Δ6-Stearoyl-Acyl Carrier Protein (18:0-ACP) Desaturases
The biosynthetic origin of the high levels of petroselinic acid in Thunbergia was elucidated through the identification of a novel desaturase enzyme. pnas.orgnimss.org Researchers hypothesized that petroselinic acid in these species is produced by a desaturase that acts on an 18-carbon substrate, in contrast to the 16-carbon substrate used in the Apiaceae pathway. pnas.org
This led to the discovery and characterization of a Δ6-stearoyl-acyl carrier protein (18:0-ACP) desaturase from the developing seeds of Thunbergia laurifolia. pnas.orgosti.govnih.gov This enzyme introduces a double bond at the Δ6 position of stearoyl-ACP (18:0-ACP) to directly form petroselinoyl-ACP (18:1Δ6-ACP). pnas.orgpnas.org This enzyme is closely related to a Δ6-palmitoyl-ACP desaturase found in Thunbergia alata, which produces sapienic acid (16:1Δ6) rich oils. pnas.orgosti.govnih.gov The identification of this Δ6-18:0-ACP desaturase confirmed a novel biosynthetic route for petroselinic acid. nimss.org
Comparative Biochemical and Genetic Analysis of Distinct Biosynthetic Routes
Apiaceae Pathway (e.g., Coriander): This route begins with the desaturation of a 16-carbon substrate, palmitoyl-ACP (16:0-ACP), by a Δ4-palmitoyl-ACP desaturase to produce Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). mdpi.comnih.govmdpi.com This intermediate is then elongated by two carbons, a reaction involving a specialized β-ketoacyl-ACP synthase I, to yield the final product, petroselinoyl-ACP (18:1Δ6-ACP). nih.gov This pathway requires the coordinated action of at least two specialized enzymes (a desaturase and a synthase) to achieve high levels of petroselinic acid. nih.gov
Thunbergia Pathway (e.g., T. laurifolia): This pathway is more direct. It utilizes a Δ6-stearoyl-ACP (18:0-ACP) desaturase that acts directly on an 18-carbon substrate, stearoyl-ACP (18:0-ACP). pnas.orgosti.gov This single enzymatic step introduces the characteristic Δ6 double bond to produce petroselinoyl-ACP. pnas.org This pathway's efficiency is evidenced by the exceptionally high accumulation of petroselinic acid (over 90%) in T. laurifolia seeds. nih.govpnas.org
Genetic and biochemical evidence shows that the evolution of extreme petroselinic acid production in Thunbergia arose from this biosynthetic specialization, coupled with enhanced expression of the specific Δ6-18:0-ACP desaturase. osti.govnimss.orgosti.gov
| Feature | Apiaceae Pathway (e.g., Coriander) | Thunbergia Pathway (e.g., T. laurifolia) |
| Key Desaturase Enzyme | Δ4-Palmitoyl-ACP desaturase nih.govmdpi.com | Δ6-Stearoyl-ACP desaturase pnas.orgosti.govnih.gov |
| Initial Substrate | Palmitoyl-ACP (16:0-ACP) nih.govnottingham.ac.uk | Stearoyl-ACP (18:0-ACP) pnas.orgnimss.org |
| Intermediate Step | Elongation of 16:1Δ4-ACP to 18:1Δ6-ACP nih.gov | Direct desaturation to 18:1Δ6-ACP pnas.org |
| Additional Key Enzymes | Co-evolved β-ketoacyl-ACP synthase I nih.gov | Not required for the core conversion pnas.org |
| Reported Max. Accumulation | ~85% nottingham.ac.ukunl.edu | >90% nih.govpnas.orgnimss.org |
Metabolic Fate and Intermediary Metabolism
In Vivo Metabolic Transformations in Animal Models (excluding human data)
Petroselinic acid, a positional isomer of oleic acid, undergoes several metabolic transformations upon ingestion by animal models. These transformations influence the animal's endogenous fatty acid landscape, modulate key enzymatic activities, and can enhance certain metabolic pathways.
Influence on Endogenous Fatty Acid Profiles (e.g., Reduction of Arachidonic Acid, Increase of Linoleic Acid)
Studies in rats have demonstrated that dietary intake of petroselinic acid, primarily through coriander oil, leads to its incorporation into tissue lipids, including those in the heart, liver, and blood. nih.gov A significant consequence of this incorporation is a notable alteration of the endogenous fatty acid profile. Specifically, the consumption of coriander oil has been shown to significantly reduce the concentration of arachidonic acid in the lipids of these tissues. nih.gov Concurrently, an increase in the concentration of linoleic acid is observed. nih.gov
This shift in the fatty acid profile is noteworthy. Arachidonic acid is a precursor to various pro-inflammatory eicosanoids, and its reduction may have physiological implications. The inverse relationship between petroselinic acid and arachidonic acid levels suggests a competitive interaction in lipid metabolism.
Table 1: Effect of Dietary Petroselinic Acid on Fatty Acid Composition in Rat Tissues
| Tissue | Change in Arachidonic Acid (20:4n-6) | Change in Linoleic Acid (18:2n-6) | Reference |
| Heart | Significant Reduction | Significant Increase | nih.gov |
| Liver | Significant Reduction | Significant Increase | nih.gov |
| Blood | Significant Reduction | Significant Increase | nih.gov |
In Nile tilapia, dietary petroselinic acid also affected the fatty acid composition of tissues and the whole body, largely reflecting the ratios in their feed. researchgate.netacs.orgnih.gov
Modulation of Desaturase Enzyme Activities (e.g., Δ-6 Desaturase)
Petroselinic acid has been shown to modulate the activity of desaturase enzymes, which are critical for the synthesis of long-chain polyunsaturated fatty acids. The Δ-6 desaturase enzyme is a rate-limiting step in the conversion of linoleic acid to arachidonic acid, and α-linolenic acid to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). mdpi.com
Enhanced β-Oxidation Pathways of Other Fatty Acids
Similarly, in rainbow trout hepatocytes, exposure to petroselinic acid led to increased production of DHA, which was possibly linked to a stimulated peroxisomal β-oxidation capacity. cambridge.orgunit.no The proposed mechanism involves an increase in the production of acetate, a product of the β-oxidation pathway. cambridge.orgunit.no It is speculated that petroselinic acid might act as a proliferator of peroxisomes, which are key organelles in fatty acid oxidation. researchgate.net
Consideration as a "Dead-End Metabolite" in Specific Metabolic Routes
Petroselinic acid is considered by some researchers to be a "dead-end metabolite" in the context of desaturation and chain elongation reactions. researchgate.netglobalauthorid.comdntb.gov.ua This is because its unique double bond position at the Δ6 position makes it a poor substrate for the subsequent desaturation and elongation enzymes that typically act on oleic acid (a Δ9 isomer) and other common fatty acids.
While it can be incorporated into lipids, its further conversion into longer and more unsaturated fatty acids is limited. The metabolic machinery is optimized for fatty acids with double bonds at the n-3, n-6, or n-9 positions. The n-12 position of the double bond in petroselinic acid does not align with the substrate specificity of the enzymes in these pathways. Therefore, once incorporated, it tends to remain as petroselinic acid or be directed towards catabolic pathways like β-oxidation, rather than being used as a precursor for the synthesis of other polyunsaturated fatty acids. dntb.gov.ua
Advanced Analytical Methodologies for Petroselinic Acid Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a cornerstone in fatty acid analysis, enabling the separation of individual components from a complex matrix. For petroselinic acid, various chromatographic methods are employed to distinguish it from other fatty acids, especially its positional isomers.
Gas chromatography (GC) is a primary technique for the quantitative analysis of fatty acids. restek.comgcms.cz However, due to their low volatility, fatty acids are typically converted into more volatile ester derivatives prior to GC analysis. restek.comgcms.czaocs.org
Fatty Acid Methyl Esters (FAMEs): The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). gcms.czaocs.org This is often achieved through esterification with reagents like boron trifluoride in methanol. mdpi.com The resulting FAMEs are then separated on a capillary column, typically with a polar stationary phase such as cyanopropyl or polyethylene (B3416737) glycol (Carbowax-type), and detected by a flame ionization detector (FID) for quantification or a mass spectrometer for identification. restek.comarcjournals.orgshimadzu.com While GC-FAME analysis is robust, achieving baseline separation of petroselinic acid (18:1Δ6) from its positional isomer oleic acid (18:1Δ9) can be challenging on many standard GC columns due to their similar volatilities. lipidmaps.orgresearchgate.net The elution order on polar columns is typically petroselinate (B1238263) followed by oleate. aocs.org
Isopropyl and Other Esters: To improve the chromatographic resolution between petroselinic and oleic acids, derivatization to esters other than methyl esters has been explored. The use of isopropyl esters has been shown to enhance the separation between these two isomers. aocs.orgresearchgate.netpnas.org Research has demonstrated that propan-2-ol esters provide better resolution compared to methyl esters. aocs.org Similarly, butyl esters have also been utilized to achieve better separation. researchgate.netaocs.org This improved separation is attributed to a slight but significant increase in the difference in their equivalent chain-length values. aocs.org
Table 1: Comparison of Different Ester Derivatives for GC Analysis of Petroselinic Acid
| Ester Derivative | Advantage for Petroselinic Acid Analysis | Reference |
|---|---|---|
| Methyl Esters (FAMEs) | Standard and widely used method for fatty acid analysis. | gcms.czaocs.org |
| Isopropyl Esters | Improved resolution from the positional isomer oleic acid. | aocs.orgresearchgate.netpnas.org |
| Butyl Esters | Enhanced separation from oleic acid. | researchgate.netaocs.org |
High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC for fatty acid analysis, particularly for preparative separations and for analyzing heat-sensitive compounds. hplc.euaocs.org For underivatized fatty acids, which lack a strong chromophore, detection can be a challenge. researchgate.net Therefore, derivatization to introduce a UV-absorbing or fluorescent tag is common. researchgate.netgoogle.com
Reversed-phase HPLC is a common mode used for fatty acid separation. In this method, the separation is based on the hydrophobicity of the molecules. The elution order of C18:1 isomers can be influenced by the double bond position, with cis-vaccenic acid (ω-7) eluting before oleic acid (ω-9), which is followed by petroselinic acid (ω-12). biorxiv.org To enhance separation and detection, fatty acids can be converted to derivatives such as p-methoxyphenacyl esters. mdpi.com
Thin-layer chromatography (TLC) is a versatile, rapid, and cost-effective technique for the separation of lipids. rockefeller.edu In the context of petroselinic acid, argentation TLC is a particularly valuable method. wikipedia.orgnih.govoup.com
Argentation TLC: This technique involves impregnating the silica (B1680970) gel stationary phase with silver nitrate (B79036) (AgNO₃). nih.govoup.comaocs.org The silver ions interact with the π-electrons of the carbon-carbon double bonds in the unsaturated fatty acids. The strength of this interaction depends on the number, configuration (cis/trans), and position of the double bonds, allowing for the separation of isomers. aocs.org Fatty acids are typically analyzed as their methyl esters. aocs.org Argentation TLC can effectively separate petroselinic acid methyl ester from oleic acid methyl ester. wikipedia.orgoup.com The separation is often performed on silica gel plates impregnated with silver nitrate, using a mobile phase such as a mixture of hexane (B92381) and diethyl ether. aocs.org Another approach utilizes silver-impregnated alumina (B75360) sheets for rapid separation. nih.govoup.com
Table 2: Typical Argentation TLC System for Petroselinic Acid Isomer Separation
| Component | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel or alumina impregnated with silver nitrate (AgNO₃). | nih.govoup.comaocs.org |
| Mobile Phase (Example) | Hexane-diethyl ether mixture. | aocs.org |
| Principle of Separation | Differential interaction of double bonds with silver ions. | aocs.org |
Building upon the principles of argentation TLC, silver ion chromatography can also be performed in a column format, including high-performance liquid chromatography (HPLC), for the preparative isolation of petroselinic acid. researchgate.netedpsciences.orgkoreascience.krkoreascience.kr Silver ion HPLC allows for the baseline resolution of positional isomers of C18:1 fatty acids, including petroselinic, oleic, and cis-vaccenic acids, often after conversion to suitable derivatives like p-methoxyphenacyl esters. researchgate.netedpsciences.org This technique provides a powerful tool for obtaining highly pure fractions of petroselinic acid for further structural analysis or for use as analytical standards. dntb.gov.ua
Spectroscopic and Spectrometric Characterization for Structural Elucidation
While chromatography is essential for separation, spectroscopy and spectrometry are indispensable for the definitive identification and structural elucidation of the separated components.
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a powerful tool for the analysis of petroselinic acid. foodb.canih.govhmdb.ca
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. arcjournals.orgresearchgate.netajol.info After separation on the GC column, the FAMEs or other esters enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). foodb.canih.gov The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. nih.gov For petroselinic acid, GC-MS is used to confirm the identity of the chromatographic peak and to determine the double bond position. researchgate.netpnas.orgresearchgate.netresearchgate.netpnas.org This is often achieved by creating specific derivatives, such as dimethyl disulfide (DMDS) adducts, which produce characteristic fragmentation patterns upon MS analysis, allowing for unambiguous localization of the double bond at the Δ6 position. researchgate.netpnas.org
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS: LC-QTOF-MS is an advanced technique that couples HPLC with a high-resolution and high-mass-accuracy mass spectrometer. mdpi.comnih.govbiocrick.comresearchgate.netnih.gov This method is particularly useful for analyzing complex lipid extracts, such as triacylglycerols containing petroselinic acid. mdpi.comnih.govbiocrick.comresearchgate.net The QTOF analyzer provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. mdpi.comnih.gov Furthermore, tandem mass spectrometry (MS/MS) capabilities allow for the structural elucidation of lipids by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.govbiocrick.comresearchgate.net This has been successfully applied to determine the regiospecific distribution of petroselinic acid within the triacylglycerol molecule. nih.govbiocrick.comresearchgate.netnih.gov For instance, studies on seed oils from the Apiaceae family have used LC-QTOF-MS/MS to show that petroselinic acid is predominantly located at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. nih.govnih.gov A method using LC-plasma-ESI-MS has also been developed to determine the double bond position in monounsaturated fatty acids, including petroselinic acid. biorxiv.org
Table 3: Mass Spectrometric Techniques for Petroselinic Acid Analysis
| Technique | Application in Petroselinic Acid Research | Key Findings/Capabilities | Reference |
|---|---|---|---|
| GC-MS | Identification and structural confirmation of petroselinic acid esters. | Confirms molecular weight and, with derivatization (e.g., DMDS), determines double bond position. | researchgate.netpnas.orghmdb.ca |
| LC-QTOF-MS | Analysis of intact lipids (e.g., triacylglycerols) containing petroselinic acid. | Provides accurate mass for identification and MS/MS for structural elucidation, including regiospecific analysis. | mdpi.comnih.govbiocrick.comresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural characterization of organic molecules, including fatty acids like petroselinic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure determination and differentiation from its isomers, such as oleic acid. researchgate.netnih.gov
¹H NMR Spectroscopy: In the ¹H NMR spectrum of petroselinic acid, the protons associated with the cis-double bond typically appear as a multiplet in the region of 5.3-5.4 ppm. The allylic protons, those on the carbons adjacent to the double bond (C-5 and C-8), are deshielded and resonate around 2.0 ppm. The proton of the carboxylic acid group (-COOH) is highly deshielded and appears as a broad singlet at a chemical shift that can vary depending on the solvent and concentration, but is typically found downfield. The terminal methyl protons (C-18) give a characteristic triplet signal at approximately 0.9 ppm. The remaining methylene (B1212753) protons in the aliphatic chain form a complex multiplet between 1.2 and 1.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxylic acid group (C-1) is the most deshielded, with a chemical shift around 180 ppm. The olefinic carbons (C-6 and C-7) of the cis-double bond resonate in the region of 128-131 ppm. researchgate.net The carbon atoms adjacent to the double bond (C-5 and C-8) appear at approximately 27-30 ppm, while the terminal methyl carbon (C-18) has a signal around 14 ppm. The remaining methylene carbons of the aliphatic chain produce a series of signals between 22 and 34 ppm. The distinct chemical shifts of the olefinic carbons in petroselinic acid compared to its isomers are a key diagnostic feature. researchgate.net
Below are representative ¹H and ¹³C NMR chemical shift data for petroselinic acid.
Table 1: ¹H NMR Spectral Data for Petroselinic Acid Data obtained in CDCl₃ at 90 MHz. hmdb.ca
| Atom Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-6, H-7 | 5.34 | m |
| H-2 | 2.35 | t |
| H-5, H-8 | 2.03 | m |
| H-3 | 1.63 | m |
| H-4, H-9 to H-17 | 1.29 | m |
Table 2: ¹³C NMR Spectral Data for Petroselinic Acid Data obtained in CD₃OD at 201 MHz. np-mrd.org
| Atom Position | Chemical Shift (ppm) |
|---|---|
| C-1 | 177.5 |
| C-6, C-7 | 131.0, 129.8 |
| C-2 | 35.0 |
| C-17 | 33.0 |
| C-16 | 30.7 |
| C-4, C-5, C-8 to C-15 | 30.6, 30.5, 30.4, 30.3, 30.1, 29.9, 28.1, 26.2, 25.8 |
| C-18 | 23.7 |
Radiochemical Labeling and Tracer Studies for Pathway Elucidation
Radiochemical labeling and tracer studies are fundamental techniques used to delineate metabolic pathways, including the biosynthesis of fatty acids. nih.gov These methods involve introducing a molecule containing a radioactive isotope (a tracer) into a biological system and tracking its incorporation into various intermediates and final products. This allows researchers to establish precursor-product relationships and identify the sequence of enzymatic reactions.
In the context of petroselinic acid biosynthesis, tracer studies have been instrumental in revealing its metabolic origins. nih.gov For instance, experiments using radiolabeled precursors have helped to elucidate the desaturation and elongation steps involved.
Key Findings from Tracer Studies:
Desaturation of Acyl-ACP: Studies have shown that a key step in petroselinic acid biosynthesis is the desaturation of an acyl-acyl carrier protein (ACP) substrate. nih.gov The expression of a specific desaturase from coriander in transgenic tobacco resulted in the production of petroselinic acid, confirming the role of this enzyme. nih.gov
Substrate Specificity: Radiochemical feeding studies have helped determine the substrate preferences of the enzymes involved. For example, by providing different ¹⁴C-labeled fatty acids, researchers can assess which ones are most efficiently converted into petroselinic acid. Microsomes from developing borage cotyledons were used in studies with [¹⁴C]-linoleate to investigate desaturation reactions. aocs.org
Exclusion from Certain Lipids: Radiochemical studies have also indicated that unusual fatty acids like petroselinic acid and very-long-chain fatty acids are often selectively excluded from certain lipid pools, such as membrane phospholipids, and channeled towards storage as triacylglycerols. aocs.org
Table 3: Examples of Radiochemical Tracers in Fatty Acid Biosynthesis Research
| Tracer | Application | Research Focus |
| [¹⁴C]-Linoleate | Fed to microsomes from developing borage cotyledons. aocs.org | Investigating the desaturation of linoleic acid to γ-linolenic acid and subsequently to stearidonic acid. aocs.org |
| [³H]-Cerulenin | Used to tag proteins in barley chloroplasts. | Identifying subunits of β-ketoacyl thioester synthase, an enzyme involved in fatty acid synthesis. |
| [U-¹³C]-Glucose | Administered orally to mice. nih.gov | Systemic metabolic profiling to trace the contribution of de novo lipogenesis to circulating fatty acids. nih.gov |
These tracer studies, often coupled with genetic and biochemical approaches, have been crucial in constructing the biosynthetic pathway of petroselinic acid, highlighting its unique origin from a Δ4-palmitoyl-ACP precursor, which is then elongated to petroselinoyl-ACP. mdpi.com
Biotechnological Approaches for Enhanced Production and Diversification
Metabolic Engineering in Microbial Hosts for Industrial Production
Beyond plants, microbial systems offer a promising platform for the industrial production of petroselinic acid. nih.govnih.gov Microorganisms such as Escherichia coli and various yeast species are well-characterized and amenable to genetic manipulation, making them attractive "cell factories." nih.govnih.gov The principles of metabolic engineering are applied to rewire the metabolism of these hosts to efficiently convert simple carbon sources into petroselinic acid. nih.govnih.gov
The expression of the Thunbergia laurifolia Δ6-18:0-ACP desaturase has been demonstrated in bacterial hosts, showcasing the potential for microbial production of unusual monounsaturated fatty acids. pnas.orgpnas.orgcabbi.bioosti.govnih.govnih.govcore.ac.uk Engineering these hosts for high-yield production involves not only introducing the core biosynthetic gene but also optimizing the entire metabolic network. This includes up-regulating pathways that supply the necessary precursors (like stearoyl-ACP), down-regulating competing pathways that consume these precursors, and ensuring the efficient export or storage of the final product. nih.govnih.gov
Directed Evolution and Protein Engineering of Desaturases for Modified Substrate and Regiospecificity
The natural diversity of fatty acid desaturases provides a rich starting point for protein engineering efforts aimed at creating novel enzymes with tailored properties. annualreviews.orgunl.edu Techniques like directed evolution and site-directed mutagenesis can be used to alter the substrate specificity and regiospecificity of existing desaturases. pnas.orgpnas.org
Structural studies of desaturases, such as the crystal structure of the T. laurifolia Δ6-18:0-ACP desaturase, have provided valuable insights into the amino acid residues that determine their specific function. pnas.orgpnas.orgcabbi.bioosti.govnih.gov This knowledge guides the rational design of new desaturase variants. For example, researchers have identified key amino acids that differentiate the Δ6 desaturases from the more common Δ9-stearoyl-ACP desaturases. pnas.orgpnas.org By mutating these specific residues, it is possible to create enzymes with novel functionalities, including the ability to produce non-naturally occurring monounsaturated fatty acids. pnas.orgunl.edu This approach not only holds promise for enhancing petroselinic acid production but also for generating a diverse range of valuable fatty acids for various industrial applications.
Biological Functions and Mechanistic Investigations
Antimicrobial Mechanisms of Action
Petroselinic acid has demonstrated notable efficacy against various microorganisms, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to interfere with crucial microbial processes, such as biofilm formation and virulence factor production.
Inhibition of Bacterial Biofilm Formation (e.g., Staphylococcus aureus)
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which provides protection against antibiotics and host immune responses. Petroselinic acid has been shown to be a potent inhibitor of biofilm formation by the pathogenic bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govasm.orgresearchgate.net
In a study evaluating 27 different fatty acids, petroselinic acid, along with oleic and vaccenic acids, significantly inhibited S. aureus biofilm formation by over 65% at a concentration of 100 μg/mL, without affecting the growth of planktonic (free-living) cells. nih.govasm.org This suggests that petroselinic acid's action is specific to the biofilm lifestyle. The inhibitory effect was found to be dose-dependent and was observed on both abiotic surfaces and on porcine skin, indicating its potential for various applications. nih.govasm.orgresearchgate.net Further investigations with other S. aureus strains, including MSSA 25923, MRSA MW2, and MRSA 33591, confirmed the dose-dependent inhibition of biofilm development by petroselinic acid. researchgate.net
Repression of Quorum Sensing and Virulence Factor Genes (e.g., agrA, RNAIII, hla, nuc1, nuc2, saeR)
The production of virulence factors in S. aureus is largely regulated by a cell-to-cell communication system known as quorum sensing (QS). The accessory gene regulator (agr) system is a key component of the QS network in S. aureus. Petroselinic acid has been found to interfere with this system, leading to the downregulation of several virulence-related genes. nih.govasm.org
Transcriptional analysis has revealed that petroselinic acid represses the expression of the quorum-sensing regulator gene agrA and its effector molecule, RNAIII. nih.govasm.orgresearchgate.net This repression, in turn, affects the expression of downstream virulence factors. Specifically, petroselinic acid has been shown to downregulate the genes encoding α-hemolysin (hla), a toxin that lyses red blood cells, and nucleases (nuc1 and nuc2), which are involved in immune evasion. nih.govasm.orgresearchgate.net Additionally, the expression of saeR, another important virulence regulator, is also repressed by petroselinic acid. nih.govasm.orgresearchgate.net This multifaceted repression of key regulatory and virulence genes underscores the potent anti-virulence activity of petroselinic acid against S. aureus. nih.govasm.orgmdpi.com
Table 1: Effect of Petroselinic Acid on S. aureus Gene Expression
| Gene Target | Function | Effect of Petroselinic Acid |
| agrA | Quorum Sensing Regulator | Repression |
| RNAIII | Quorum Sensing Effector | Repression |
| hla | α-hemolysin production | Repression |
| nuc1 | Nuclease production | Repression |
| nuc2 | Nuclease production | Repression |
| saeR | Virulence Regulator | Repression |
Antifungal Activities (e.g., Candida albicans hyphae formation and growth inhibition)
In addition to its antibacterial properties, petroselinic acid exhibits significant antifungal activity, particularly against the opportunistic pathogen Candida albicans. medchemexpress.comnih.gov C. albicans can switch between a yeast form and a more invasive hyphal form, a transition that is crucial for its pathogenicity. Petroselinic acid has been shown to inhibit this hyphal formation, thereby limiting the fungus's ability to cause infection. medchemexpress.comnih.gov
Studies have demonstrated that petroselinic acid can inhibit the growth of various pathogenic fungi. nih.gov For C. albicans, the minimum inhibitory concentration (MIC) has been reported to be in the range of 2-16 μg/mL. medchemexpress.com Importantly, petroselinic acid shows low toxicity to mammalian cells, making it a promising candidate for antifungal drug development. medchemexpress.comnih.gov
Anti-inflammatory Pathways and Molecular Targets
Petroselinic acid has also been investigated for its anti-inflammatory properties. Its mechanism of action in this regard involves the modulation of key inflammatory pathways and the reduction of molecules that contribute to the inflammatory response. google.comocl-journal.orgresearchgate.net
Modulation of Arachidonic Acid Metabolite Production
Arachidonic acid is a polyunsaturated fatty acid that is a precursor to a group of potent inflammatory mediators known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. frontiersin.orgmdpi.comtaylorandfrancis.com The production of these metabolites is a key event in the inflammatory cascade. frontiersin.orgnih.gov Petroselinic acid has been found to modulate the production of arachidonic acid metabolites, thereby exerting an anti-inflammatory effect. google.comocl-journal.orgresearchgate.netfoodandnutritionresearch.net
Research has shown that petroselinic acid can significantly reduce the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory marker, even at very low concentrations (0.1 μM). google.comgoogle.com This suggests that petroselinic acid can interfere with the enzymatic pathways that convert arachidonic acid into pro-inflammatory eicosanoids. google.comresearchgate.net By decreasing the availability of arachidonic acid and inhibiting the production of its inflammatory metabolites, petroselinic acid helps to dampen the inflammatory response. foodandnutritionresearch.net
Reduction of Intracellular Adhesion Molecule Formation
Intracellular Adhesion Molecule-1 (ICAM-1) is a protein that is expressed on the surface of various cells, including endothelial cells and fibroblasts. It plays a crucial role in the inflammatory process by facilitating the adhesion and migration of immune cells to sites of inflammation. google.com
Antioxidant Properties and Free Radical Scavenging Mechanisms
Extracts containing petroselinic acid are recognized for their antioxidant properties. mdpi.com Research on seed extracts of plants rich in petroselinic acid, such as Angelica glauca, has demonstrated significant radical scavenging activity. csic.es The petroleum ether extract of A. glauca seeds, containing 74.26% petroselinic acid, was evaluated for its ability to scavenge various free radicals. csic.es
The antioxidant capacity was tested using multiple assays:
DPPH (2,2-di-phenyl-1-picrylhydrazyl) radical scavenging assay: This measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
NBT (nitroblue tetrazolium) assay: This assesses the scavenging of superoxide (B77818) radicals.
H₂O₂ (hydrogen peroxide) scavenging assay: This determines the ability to neutralize hydrogen peroxide.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assay: This measures the scavenging of the ABTS radical cation.
In these assays, the de-fatted seed extracts showed potent radical scavenging capabilities, suggesting that plants containing high levels of petroselinic acid could be a valuable source of natural antioxidants. csic.es The primary mechanisms by which antioxidants like petroselinic acid exert their effects are through hydrogen atom transfer (HAT) or single electron transfer (SET), which neutralize reactive oxygen species (ROS). nih.govmdpi.com
Immunomodulatory Roles
Petroselinic acid exhibits significant immunomodulatory functions, particularly in the context of innate immune responses triggered by cytosolic nucleic acids. mdpi.comnih.gov Over-reactivity of the immune system to self-nucleic acids can lead to a sustained and harmful production of type I interferons (IFNs), contributing to autoimmune disorders like Aicardi-Goutières syndrome (AGS). nih.govnih.gov Petroselinic acid has been identified as a potent inhibitor of this pathway, highlighting its therapeutic potential. mdpi.comresearchgate.net
The innate immune system detects pathogens by recognizing their molecular patterns, including cytosolic nucleic acids. nih.govacademie-sciences.fr This recognition, primarily through sensors like cGAS and RIG-I, activates a signaling cascade that results in the production of type I IFNs. nih.govnih.gov Research has shown that petroselinic acid effectively suppresses the production of type I IFN induced by these cytosolic nucleic acids. mdpi.comnih.gov
In various human cell lines, including non-immune cells (A549, BJ5ta) and immune cells (U937), petroselinic acid significantly inhibited the expression of type I IFN (specifically IFNB) and downstream interferon-stimulated genes (ISGs) like CXCL10. mdpi.comnih.gov This suppression was observed in response to both cytosolic RNA and DNA, demonstrating a broad inhibitory effect on this signaling pathway. nih.gov The inhibitory action was confirmed using an IFN-stimulated response element (ISRE) luciferase reporter system, where petroselinic acid attenuated signal activation in a dose-dependent manner. mdpi.comresearchgate.net
Inhibition of Type I IFN and ISG Expression by Petroselinic Acid
| Cell Line | Stimulus | Measured Gene | Result | Citation |
|---|---|---|---|---|
| A549 (Human non-immune) | Cytosolic RNA/DNA | IFNB, CXCL10 | Significantly suppressed | mdpi.comnih.gov |
| BJ5ta (Human non-immune) | Cytosolic RNA/DNA | IFNB, CXCL10 | Significantly suppressed | mdpi.comnih.gov |
| U937 (Human immune) | Cytosolic RNA/DNA | IFNB, CXCL10 | Significantly suppressed | mdpi.comnih.gov |
| BMDM (Mouse immune) | HT-DNA | IFN-β (secreted), Ifnb (mRNA) | Significantly attenuated | nih.gov |
The mechanism behind petroselinic acid's suppressive effect involves the inhibition of key signaling proteins. nih.gov The type I IFN pathway relies on the activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3) through phosphorylation. nih.govacademie-sciences.fr Activated (phosphorylated) IRF3 then moves to the nucleus to initiate the transcription of type I IFN genes.
Mechanistic studies revealed that petroselinic acid inhibits the phosphorylation of both TBK1 and IRF3. nih.govnih.govresearchgate.net In BJ5ta cells stimulated with cytosolic DNA (HT-DNA) or a synthetic RNA analog (poly(I:C)), pretreatment with petroselinic acid markedly reduced the levels of phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). researchgate.net This indicates that petroselinic acid acts upstream of or at the level of these kinases to disrupt the signaling cascade. nih.gov
To further elucidate the molecular target of petroselinic acid, molecular docking simulations were performed. nih.gov These computational studies suggested a potential direct binding interaction between petroselinic acid and the cytosolic nucleic acid sensors themselves, specifically cyclic GMP-AMP synthase (cGAS) and retinoic acid-inducible gene I (RIG-I). nih.govresearchgate.netresearchgate.net
The docking models predicted that petroselinic acid could fit into binding pockets on both the cGAS and RIG-I proteins. researchgate.net This potential binding is significant because it suggests that petroselinic acid may exert its inhibitory effects at the very beginning of the pathway by interfering with the sensors' ability to detect nucleic acids or to activate downstream signaling. nih.govresearchgate.net This hypothesis is supported by findings that petroselinic acid inhibits the production of cGAMP (the product of cGAS activity) in response to DNA stimulation. mdpi.com
Molecular Docking of Petroselinic Acid with Immune Sensors
| Protein Target | PDB ID | Key Finding | Citation |
|---|---|---|---|
| cGAS (cyclic GMP-AMP synthase) | 4O68 | Petroselinic acid shows potential binding, suggesting it may affect cGAS activity. | nih.govresearchgate.net |
| RIG-I (Retinoic acid-inducible gene I) | 5E3H | Petroselinic acid shows potential binding, suggesting a direct interaction with the sensor. | nih.govresearchgate.net |
Chemical Reactivity and Derivatization for Industrial and Research Applications
Oxidative Cleavage of the Double Bond for Short-Chain Fatty Acid Production
A key chemical transformation of petroselinic acid is the oxidative cleavage of its double bond. This process, often achieved through ozonolysis or oxidation with agents like potassium permanganate, breaks the 18-carbon chain into two smaller, highly useful molecules: lauric acid and adipic acid. mdpi.commdpi.comresearchgate.net This reaction is a significant pathway for converting a renewable resource into valuable industrial chemical feedstocks. mdpi.com
The oxidative cleavage of petroselinic acid yields lauric acid, a 12-carbon saturated fatty acid. mdpi.commdpi.com This process provides a bio-based route to a compound with extensive industrial use.
Industrial Applications of Lauric Acid:
| Industry | Application | Function |
| Soaps and Detergents | Production of anionic and nonionic surfactants (e.g., sodium lauryl sulfate). chemicalbook.comelchemy.com | Provides excellent foaming and cleaning properties. chemicalbook.com |
| Personal Care & Cosmetics | Ingredient in shampoos, body washes, facial cleansers, and other cosmetic formulations. chemicalbook.comelchemy.commusimmas.comthechemco.com | Acts as an emulsifier, moisturizing agent, and contributes to product texture. elchemy.comriverlandtrading.com |
| Food Industry | Used as a food additive and in the production of medium-chain triglycerides (MCTs). chemicalbook.com | Enhances texture, stability, and shelf life of food products. chemicalbook.com |
| Pharmaceuticals | Employed as an excipient in drug delivery systems and in topical treatments. chemicalbook.commusimmas.com | Improves the solubility and bioavailability of drugs; possesses antimicrobial properties. chemicalbook.commusimmas.com |
| Industrial Manufacturing | Used in the production of lubricants, greases, and as a mold release agent in plastics processing. elchemy.commusimmas.comriverlandtrading.com | Reduces friction and wear. riverlandtrading.com |
The other major product from the oxidative cleavage of petroselinic acid is adipic acid, a six-carbon dicarboxylic acid. mdpi.commdpi.com This synthesis route is of particular interest as it offers a potential bio-based alternative to the conventional petroleum-based production of this important monomer. mdpi.com
Industrial Applications of Adipic Acid:
| Industry | Application | Function |
| Polymers | Primary monomer for the production of Nylon 6,6. upbiochemicals.comdouwin-chem.comwikipedia.orgpenpet.comchembroad.com | Provides strength, durability, and abrasion resistance to the polymer. upbiochemicals.com |
| Polyurethanes | Used in the manufacturing of rigid and flexible foams, and elastomers. penpet.com | Acts as a building block for the polymer chain. |
| Plasticizers | Production of adipate esters used as plasticizers, especially in PVC. wikipedia.orgpenpet.com | Increases the flexibility and durability of plastics. |
| Food and Beverage | Used as an acidulant, flavoring agent, and gelling aid. upbiochemicals.comwikipedia.orgpenpet.comchembroad.com | Provides a tart taste and controls pH. upbiochemicals.comchembroad.com |
| Pharmaceuticals | Incorporated into controlled-release drug formulations. upbiochemicals.comwikipedia.org | Modulates pH to control the release of active pharmaceutical ingredients. wikipedia.org |
Synthesis of Hydroxylated and Halogenated Derivatives (e.g., Chlorohydroxystearic Acids)
The double bond in petroselinic acid is susceptible to addition reactions, allowing for the synthesis of various functionalized derivatives. For instance, the reaction of petroselinic acid with hypochlorous acid leads to the formation of chlorohydroxystearic acids. mdpi.com These reactions, along with the synthesis of bromohydrins and iodohydrins, introduce hydroxyl and halogen functional groups onto the fatty acid backbone, opening avenues for further chemical modifications and the development of new oleochemicals. mdpi.com The synthesis of internal diols can also be achieved through epoxidation followed by acid-catalyzed ring-opening or by bishydroxylation using catalysts like osmium tetroxide. researchgate.net
Cyclization Reactions (e.g., Formation of Methyl 2-Dodecyl-1-Cyclopentanecarboxylate)
Intramolecular cyclization reactions of petroselinic acid derivatives have been explored to create cyclic compounds. A notable example is the synthesis of methyl 2-dodecyl-1-cyclopentanecarboxylate. This reaction can be achieved by the cyclization of methyl 2-iodopetroselinate using tributyltin hydride or a SnCl₂/AgOAc catalyst system. mdpi.com Such cyclization reactions transform the linear fatty acid chain into a carbocyclic structure, which can be a valuable building block for the synthesis of complex molecules.
Synthesis of Nitrogen-Containing Derivatives (e.g., Petroselinonitrile)
The carboxyl group and the double bond of petroselinic acid can be modified to introduce nitrogen-containing functionalities. For example, petroselinonitrile has been synthesized from petroselinic acid. mdpi.com This can be achieved by the ammonolysis of pure petroselinic acid followed by distillation over phosphorus pentoxide. mdpi.com The resulting petroselinonitrile can be further converted into other nitrogen derivatives, such as primary petroselinylamine, through reduction. mdpi.com Additionally, petroselinamide can be synthesized from petroselinic acid via the acidolysis of a urea (B33335) complex. mdpi.com
Sophorolipid Synthesis and Novel Biosurfactant Development
Petroselinic acid serves as a valuable substrate for the biotechnological production of sophorolipids, a class of microbial biosurfactants. nih.govresearchgate.net The yeast Starmerella bombicola can utilize petroselinic acid as a hydrophobic carbon source to produce novel sophorolipids. nih.govresearchgate.netnih.gov
Research Findings on Petroselinic Acid-Based Sophorolipids:
High Purity and Yield: Fermentation of petroselinic acid with a specific strain of S. bombicola (lactone esterase overexpression strain) has been shown to produce a petroselinic acid-based diacetylated sophorolipid lactone in high purity, with a total production of 40 g/L. nih.govresearchgate.netnih.gov
Unique Properties: These novel sophorolipids exhibit different properties compared to their oleic acid-based counterparts. For instance, petroselinic acid-based sophorolipids have demonstrated a much lower critical micelle concentration (CMC), indicating greater efficiency in reducing surface tension. nih.govresearchgate.netnih.gov
Platform for New Derivatives: The petroselinic acid-derived sophorolipid lactone can be chemically modified, for example, through ozonolysis, to create new molecules like C12 sophorolipid aldehyde. nih.govresearchgate.net This opens up possibilities for developing new-to-nature sophorolipids with potential applications in areas requiring self-assembly. nih.gov
The use of petroselinic acid in sophorolipid synthesis highlights its potential as a renewable feedstock for producing high-performance, biodegradable surfactants, contributing to the development of greener alternatives to conventional surfactants.
Petroselinic Acid as a Substrate for Microbial Biotransformation
Petroselinic acid, a positional isomer of oleic acid, serves as a valuable substrate for microbial biotransformation, leading to the production of novel biosurfactants. nih.gov The yeast Starmerella bombicola is a key microorganism employed for this purpose, specifically in the fermentation of sophorolipids, which are glycolipid biosurfactants. nih.govnih.gov
In a notable study, petroselinic acid isolated from the vegetable oil of Coriandrum sativum (coriander) fruits was utilized as the hydrophobic carbon source for fermentation with a genetically modified strain of Starmerella bombicola. nih.govnih.gov This particular strain was engineered to overexpress the lactone esterase enzyme (oe sble), a modification that directs the synthesis towards the production of sophorolipid lactones. nih.gov
The fermentation process yielded a petroselinic acid-based diacetylated sophorolipid lactone with high purity. researchgate.net A significant outcome of this biotransformation was the specific incorporation of petroselinic acid into the sophorolipid structure, without the integration of other fatty acids, such as oleic acid, that might be synthesized de novo by the yeast. nih.govnih.gov The total production yield of the petroselinic acid-based sophorolipid reached 40 g/L. nih.govresearchgate.net
This successful use of petroselinic acid as a substrate demonstrates its potential as an economically viable alternative to more common fatty acids for producing "new-to-nature" sophorolipids with unique properties. nih.gov The position of the double bond in petroselinic acid at the 6,7-position, as opposed to the 9,10-position in oleic acid, significantly influences the resulting sophorolipid's physicochemical characteristics. nih.gov
Characterization of Novel Sophorolipids and Their Self-Assembly Properties
The biotransformation of petroselinic acid yields novel sophorolipids with distinct characteristics compared to their oleic acid-based counterparts. The primary product from the fermentation with the S. bombicola oe sble strain is a petroselinic acid-based diacetylated sophorolipid lactone. nih.govnih.gov This lactone can be further hydrolyzed to produce the corresponding petroselinic acid-based sophorolipid acid. researchgate.net
A key aspect of characterizing these novel biosurfactants is the evaluation of their surface-active properties, particularly their critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form micelles, and it is a measure of the surfactant's efficiency. mdpi.com Comparative analysis revealed that both the petroselinic acid-based sophorolipid lactone and acid exhibit significantly lower CMC values than their oleic acid-based equivalents, indicating a greater efficiency in forming micelles. nih.govnih.gov Despite this difference in CMC, the minimal surface tension achieved by both types of sophorolipids was the same. nih.govresearchgate.net
The structural differences originating from the unique position of the double bond in petroselinic acid are anticipated to have a considerable impact on the self-assembly properties of the derived sophorolipids. nih.gov Sophorolipids are known for their ability to self-assemble into various nanostructures, such as micelles and nanoscale ribbons, which is a property of great interest for materials science and biomedical applications. nih.govresearchgate.net The distinct geometric structure of petroselinic acid-based sophorolipids, as suggested by their lower CMC values, points towards a high potential for unique self-assembly behaviors. nih.gov
Further chemical modification of the petroselinic acid-based sophorolipid, such as through ozonolysis to create a C12 sophorolipid aldehyde, opens avenues for synthesizing a wider range of novel sophorolipid derivatives. nih.govresearchgate.net These new compounds are considered interesting building blocks for creating advanced materials with tailored self-assembly applications. nih.govnih.gov
Below is a data table comparing the Critical Micelle Concentration (CMC) of petroselinic acid-based sophorolipids with their oleic acid-based counterparts.
| Sophorolipid Derivative | Critical Micelle Concentration (CMC) |
| Petroselinic acid based sophorolipid lactone | Lower than oleic acid based counterpart |
| Petroselinic acid based sophorolipid acid | Lower than oleic acid based counterpart |
| Oleic acid based sophorolipid lactone | Higher than petroselinic acid based counterpart |
| Oleic acid based sophorolipid acid | Higher than petroselinic acid based counterpart |
Future Research Directions and Theoretical Considerations
Further Elucidation of Remaining Biosynthetic Gaps and Regulatory Networks
The biosynthetic pathway of petroselinic acid has been largely outlined, originating from palmitoyl-ACP (16:0-ACP). A key enzymatic step is the introduction of a cis double bond at the Δ4 position by a specific Δ4-acyl-ACP desaturase, forming 16:1Δ4-ACP. mdpi.com This intermediate is then elongated by a 3-ketoacyl-ACP synthase (KAS) I-type enzyme to produce petroselinoyl-ACP (18:1Δ6-ACP). mdpi.com The final release of petroselinic acid is catalyzed by a fatty acyl-ACP thioesterase (FATB). researchgate.net While these core enzymatic steps are established, significant gaps remain in understanding the complete regulatory framework governing its synthesis and accumulation, particularly in the seeds of Apiaceae family plants. mdpi.com
A primary area requiring further investigation is the identification of specific transcription factors that regulate the expression of genes encoding these biosynthetic enzymes. mdpi.com While genes like Cs-KAS I-1 and Cs-ACPD1 have been identified as crucial for petroselinic acid biosynthesis, the upstream transcriptional activators and repressors that control their spatial and temporal expression patterns in seeds are largely unknown. mdpi.com Understanding this transcriptional network is essential for a complete picture of how plants control the production of this unusual fatty acid.
Additionally, the role of hormonal signaling in regulating petroselinic acid biosynthesis is not fully understood. Research indicates that the expression of key biosynthetic genes appears to be independent of abscisic acid (ABA), a major hormone in seed development. mdpi.comresearchgate.net This suggests the involvement of other hormonal pathways. The influence of hormones such as gibberellins (B7789140) and their potential interactions with other signaling networks on the expression of petroselinic acid synthesis genes warrants further detailed investigation to fill this knowledge gap. mdpi.com Elucidating these regulatory networks could provide valuable tools for metabolic engineering efforts aimed at producing petroselinic acid in non-native oilseed crops.
Advanced Structural-Function Relationship Studies of Petroselinic Acid Biosynthetic Enzymes
The unique regiospecificity of the enzymes in the petroselinic acid pathway, particularly the Δ4-palmitoyl-ACP desaturase, presents a compelling subject for advanced structural and functional analysis. This soluble desaturase, found in plant plastids, introduces a double bond at an unusual position (Δ4) of the 16-carbon acyl chain, contrasting with the more common Δ9-stearoyl-ACP desaturases that produce oleic acid. google.comnih.govnih.gov
Detailed structural studies, such as X-ray crystallography, on the Δ4-palmitoyl-ACP desaturase from a high-petroselinic acid accumulating species like coriander (Coriandrum sativum) are needed. While crystal structures for related acyl-ACP desaturases (AADs), such as the Δ9-stearoyl–ACP desaturase from castor (Ricinus communis) and the Δ4-palmitoyl–ACP desaturase from English ivy (Hedera helix), are available, they reveal a conserved homodimeric structure with a diiron active site buried within a four-helix bundle. nih.gov The substrate acyl chain binds within a deep, narrow hydrophobic cavity at the dimer interface. nih.govwikipedia.org Understanding the precise architecture of this substrate-binding pocket in the coriander desaturase is critical to explain its preference for 16:0-ACP and its specific Δ4 regioselectivity. nih.govresearchgate.net
Comparative structural analysis and site-directed mutagenesis studies could identify key amino acid residues that determine substrate specificity and the position of the double bond. For instance, studies on other desaturases have shown that replacing just a few amino acid residues can alter an enzyme's function, converting a Δ6 palmitoyl-ACP desaturase into a Δ9 stearoyl-ACP desaturase. researchgate.net Applying these advanced techniques to the petroselinic acid biosynthetic enzymes would provide fundamental insights into their catalytic mechanisms and evolutionary divergence. nih.gov This knowledge is not only of basic scientific interest but also crucial for the rational design and engineering of these enzymes for biotechnological applications, such as the production of novel fatty acids in established oil crops. nih.gov
Application of Systems Biology and Omics Approaches for Comprehensive Metabolic Network Analysis
Transcriptomic analysis (e.g., RNA-seq) of developing seeds from Apiaceae species can reveal the expression dynamics of all genes involved in fatty acid synthesis and modification, highlighting co-expression networks that may include previously unassociated regulatory factors or transporters. frontiersin.org This can be complemented by proteomics, which quantifies the actual protein levels of the biosynthetic enzymes, providing a more direct link to metabolic flux. frontiersin.orgsciopen.comnih.gov Recent advances in mass spectrometry-based proteomics can provide comprehensive data on protein abundance and post-translational modifications, which are key regulatory mechanisms. sciopen.comnih.gov
Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of the cell, quantifying the pools of precursors (like malonyl-CoA), intermediates (like 16:1Δ4-ACP), and the final product, petroselinic acid, as it is channeled into triacylglycerols (TAGs). mdpi.comsciopen.com Integrating these different omics layers allows for the construction of detailed metabolic network models. mdpi.combiorxiv.org Such models can be used to identify rate-limiting steps, predict the effects of genetic modifications, and uncover complex regulatory interactions that are not apparent from single-gene studies. annualreviews.orgsemanticscholar.org This systems biology approach is essential for developing effective strategies for the metabolic engineering of petroselinic acid production in heterologous systems. nih.gov
Exploration of Novel Biological Activities and Underlying Mechanistic Pathways
Recent research has begun to uncover a range of biological activities for petroselinic acid, suggesting its potential in various applications. mdpi.comresearchgate.net These findings open up new avenues for research focused on understanding the specific molecular mechanisms underlying these effects.
One of the most studied activities is its anti-inflammatory effect. Studies have shown that petroselinic acid can significantly reduce the production of key inflammatory mediators. google.com For instance, it has been demonstrated to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and decrease the expression of Intracellular Adhesion Molecule-1 (ICAM-1) in fibroblasts. google.com More recently, it has been shown to suppress type I interferon signaling mediated by cytosolic nucleic acids, indicating a potential role in modulating innate immune responses and autoimmune disorders. nih.gov Further research is needed to delineate the precise signaling pathways, such as NF-κB or MAPK pathways, that are modulated by petroselinic acid.
In addition to its anti-inflammatory properties, petroselinic acid has demonstrated antimicrobial activities. It exhibits considerable activity against various bacteria and moderate effects against molds. mdpi.com It has also been found to inhibit biofilm formation in bacteria like Staphylococcus aureus. researchgate.net A significant recent discovery is its antifungal activity against pathogenic fungi, including Candida albicans. The underlying mechanism for this effect has been identified as the targeting and inhibition of the enzyme fructose-1,6-bisphosphate aldolase (B8822740) (Fba1p), a key player in glycolysis. nih.gov
Furthermore, petroselinic acid has been investigated for its effects on skin barrier function and its potential as an anti-aging agent. google.comfrontiersin.org It has been shown to boost the levels of decorin, a structural protein in the dermis, which is consistent with dermal repair. google.com Its role in modulating lipid metabolism and its potential antidiabetic activity through the inhibition of protein tyrosine phosphatase 1B (PTP1B) also represent important areas for future mechanistic studies. mdpi.com
| Biological Activity | Proposed or Identified Mechanism | Research Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of prostaglandin E2 (PGE2) and Intracellular Adhesion Molecule-1 (ICAM-1) production. google.com Suppression of cytosolic-nucleic-acid-mediated type I interferon signaling. nih.gov | Dramatically reduces inflammatory response markers in fibroblasts. google.com Ameliorates autoimmune disorder models. nih.gov |
| Antifungal | Inhibition of the glycolytic enzyme fructose-1,6-bisphosphate aldolase (Fba1p). nih.gov | Inhibits the growth of various pathogenic fungi, including Candida albicans, and inhibits hyphae and biofilm formation. nih.gov |
| Antibacterial | Disruption of bacterial processes; inhibition of biofilm formation. mdpi.comresearchgate.net | Shows strong activity against tested bacteria and inhibits biofilm in S. aureus. mdpi.comresearchgate.net |
| Antidiabetic | Inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) pathway. mdpi.com | Exhibits good inhibitory activity against PTP1B in vitro. mdpi.com |
| Skin Health | Boosts levels of the dermal protein decorin. google.com Potential modulation of skin barrier function. frontiersin.orgnih.govmdpi.com | May have a positive impact on skin conditions like wrinkling and sagging by supporting dermal structure. google.com |
Q & A
Basic: What are the standard methodologies for isolating petroselinic acid from plant sources?
Petroselinic acid is typically isolated via alkaline hydrolysis or methanolysis of seed oils (e.g., coriander), followed by purification using flash chromatography with solvent mixtures like 1/99 ethyl acetate/petroleum ether . Final crystallization in absolute ethanol at -20°C yields pure petroselinic acid (41–55% yield depending on plant source and protocol) . For large-scale isolation, automated column chromatography and solvent flow rate optimization are critical to minimize polymerized byproducts .
Basic: Which analytical techniques are essential for characterizing petroselinic acid purity and structure?
- Chromatography : Reverse-phase HPLC or GC-MS to confirm fatty acid composition and distinguish positional isomers (e.g., oleic acid vs. petroselinic acid) .
- Spectroscopy : H and C NMR to verify the cis-6 double bond position and esterification status .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) for molecular weight confirmation (CHO, exact mass 282.461 g/mol) .
Advanced: How can researchers resolve contradictions in reported isolation yields (e.g., 41% vs. 55%)?
Yield discrepancies arise from:
- Source variability : Coriander cultivars differ in petroselinic acid content (65–77% of total fatty acids) .
- Crystallization efficiency : Multiple rounds of crystallization at -20°C improve purity but reduce yield .
- Chromatographic parameters : Solvent flow rate and column packing material influence separation efficacy .
Recommendation : Standardize protocols using French coriander oil and report detailed crystallization steps to enable cross-study comparisons .
Advanced: What experimental designs are optimal for studying petroselinic acid’s inhibition of arachidonic acid synthesis?
- In vitro models : Use hepatic or cardiac cell lines treated with petroselinic acid (10–100 µM) and quantify arachidonic acid via LC-MS .
- Enzyme assays : Measure Δ5-desaturase activity using radiolabeled substrates (e.g., C-dihomo-γ-linolenic acid) .
- Animal studies : Dietary supplementation in rodent models followed by lipidomic profiling of heart and plasma lipids .
Advanced: How can researchers validate petroselinic acid’s role as a topoisomerase inhibitor for chemotherapy applications?
- Topoisomerase assays : Compare DNA relaxation inhibition (IC) of petroselinic acid with camptothecin using agarose gel electrophoresis .
- Cellular toxicity screens : Evaluate dose-dependent cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Structural modeling : Molecular docking studies to identify binding interactions with topoisomerase I/II active sites .
Advanced: What strategies mitigate challenges in synthesizing petroselinic acid derivatives (e.g., estolide esters)?
- Acyloin condensation : Optimize reaction time and temperature (e.g., 70°C for 24 hr) to prevent polymerization .
- Oxidative cleavage : Use ozone or RuO to cleave the cis-6 double bond, yielding lauric acid (C12:0) and adipic acid (C6:0) .
- Enzymatic esterification : Lipase-catalyzed synthesis of methyl esters under solvent-free conditions to enhance sustainability .
Basic: How does petroselinic acid’s structure influence its metabolic resistance to pancreatic lipase?
The cis-6 double bond in petroselinic acid alters triglyceride conformation, reducing substrate recognition by pancreatic lipase. Experimental validation :
- In vitro lipolysis : Incubate petroselinic acid-rich triglycerides with porcine pancreatic lipase and quantify free fatty acid release via titration .
- Molecular dynamics : Simulate enzyme-substrate interactions to identify steric hindrance mechanisms .
Advanced: What are the limitations of using petroselinic acid in lipid bilayer studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
